(3-Methoxyphenoxy)acetyl chloride
Overview
Description
(3-Methoxyphenoxy)acetyl chloride is an organic compound with the chemical formula C9H9ClO3. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both an acetyl chloride group and a methoxyphenoxy group, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Methoxyphenoxy)acetyl chloride can be synthesized by reacting 3-methoxyphenol with anhydrous thionyl chloride. The reaction is typically carried out at low temperatures to control the reactivity and ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors where 3-methoxyphenol is continuously fed into a reaction chamber containing thionyl chloride. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (3-Methoxyphenoxy)acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form (3-methoxyphenoxy)acetic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Bases: Such as pyridine, can be used to neutralize the hydrochloric acid formed during reactions.
Major Products:
(3-Methoxyphenoxy)acetic acid: Formed through hydrolysis.
Scientific Research Applications
(3-Methoxyphenoxy)acetyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxyphenoxy)acetyl chloride involves its reactivity with nucleophiles. The acetyl chloride group is highly reactive and readily undergoes nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce the (3-methoxyphenoxy)acetyl group into target molecules .
Comparison with Similar Compounds
(4-Methoxyphenoxy)acetyl chloride: Similar structure but with the methoxy group at the para position.
(2-Methoxyphenoxy)acetyl chloride: Similar structure but with the methoxy group at the ortho position.
Uniqueness: (3-Methoxyphenoxy)acetyl chloride is unique due to the position of the methoxy group at the meta position, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties of the compound compared to its ortho and para counterparts .
Properties
IUPAC Name |
2-(3-methoxyphenoxy)acetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-3-2-4-8(5-7)13-6-9(10)11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVBVERHHKVWFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545018 | |
Record name | (3-Methoxyphenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106967-74-2 | |
Record name | 2-(3-Methoxyphenoxy)acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106967-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methoxyphenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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